REACTION_CXSMILES
|
[Si]([C:5]#[CH:6])(C)(C)C.[CH3:7][C:8]1([CH3:16])[CH2:13][CH2:12][CH2:11][CH:10]([CH3:14])[C:9]1=O.CC[N+](S(/N=C(/OC)\[O-])(=O)=O)(CC)CC.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[C:10]([C:9]1[C:8]([CH3:16])([CH3:7])[CH2:13][CH2:12][CH2:11][C:5]=1[CH3:6])#[CH:14] |f:3.4|
|
Name
|
Li
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C(CCC1)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[N+](CC)(CC)S(=O)(=O)/N=C(\[O-])/OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=C(CCCC1(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |